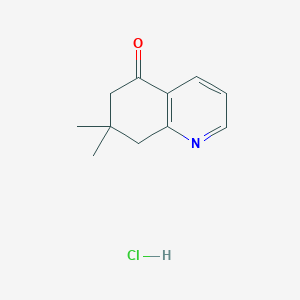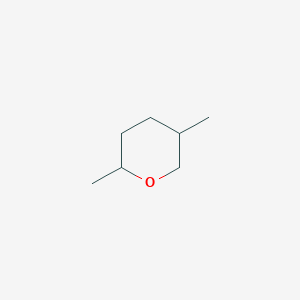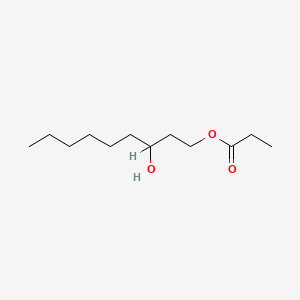
3-Hydroxynonyl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxynonyl propionate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents This compound is formed by the esterification of 3-hydroxynonanoic acid and propionic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxynonyl propionate typically involves the esterification reaction between 3-hydroxynonanoic acid and propionic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 100-120°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process. The final product is typically purified using techniques such as distillation, chromatography, or crystallization.
化学反応の分析
Types of Reactions: 3-Hydroxynonyl propionate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed:
Oxidation: Nonanoic acid or 3-oxononanoic acid.
Reduction: 3-Hydroxynonanol.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
3-Hydroxynonyl propionate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in organic reactions.
Biology: It can be used in studies involving enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of fragrances, flavoring agents, and as a plasticizer in polymer chemistry.
作用機序
The mechanism of action of 3-hydroxynonyl propionate involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release 3-hydroxynonanoic acid and propionic acid. These metabolites can then participate in various metabolic pathways, including fatty acid metabolism and energy production. The ester group can also interact with proteins and enzymes, affecting their function and activity.
類似化合物との比較
Ethyl propionate: Another ester with similar properties but a shorter carbon chain.
Butyl propionate: Similar ester with a different alkyl group.
Methyl butyrate: An ester with a different carboxylic acid component.
Uniqueness: 3-Hydroxynonyl propionate is unique due to its longer carbon chain and the presence of a hydroxyl group. This gives it distinct physical and chemical properties, such as higher boiling point and solubility in organic solvents. Its hydroxyl group also makes it more reactive in certain chemical reactions, providing versatility in various applications.
特性
CAS番号 |
63408-88-8 |
|---|---|
分子式 |
C12H24O3 |
分子量 |
216.32 g/mol |
IUPAC名 |
3-hydroxynonyl propanoate |
InChI |
InChI=1S/C12H24O3/c1-3-5-6-7-8-11(13)9-10-15-12(14)4-2/h11,13H,3-10H2,1-2H3 |
InChIキー |
KTXBXWFBDQAWLR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCOC(=O)CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}aniline](/img/structure/B14512358.png)

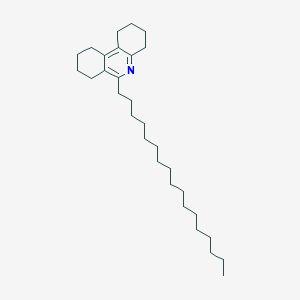
![Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate](/img/structure/B14512372.png)


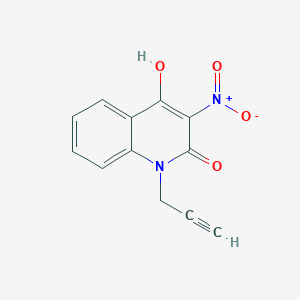
![4-Methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}-4-oxobutanoate](/img/structure/B14512401.png)

![2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14512424.png)
